Cyanine7 DBCO
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Overview
Description
Cyanine7 DBCO is a NIR fluorescent dye with cycloalkyne moiety for the conjugation with azides by means of copper-free, strain promoted alkyne azide cycloaddition (spAAC). Azodibenzocyclooctyne (DBCO or ADIBO) fragment is a stable but active cycloalkyne that reacts very rapidly with azides.
Scientific Research Applications
1. Chemosensor Development
Cyanine7 DBCO has applications in developing chemosensors. For example, a study discusses the design of a cyanide-selective chemosensor based on chromone containing benzothiazole groups, which can detect cyanide anions with high sensitivity. This type of chemosensor has potential applications in environmental monitoring and biochemical assays (Lohar, Dhara, Roy, Sinha Babu, & Chattopadhyay, 2018).
2. Biomedical Imaging Probes
This compound is used to create biomedical imaging probes. A review article summarizes the achievements in cyanine conjugate-based probes for biomedical imaging. These probes are particularly notable for their use in targeted fluorescence imaging and multimodal imaging, highlighting their significance in cancer diagnostics and clinical research (Li, Zhou, Yue, & Dai, 2020).
3. Single-Molecule Fluorescence Applications
This compound is widely utilized in single-molecule fluorescence applications. Research has shown that the fluorescence efficiency of cyanine dyes, including Cyanine7, is strongly sequence-dependent when attached to DNA or RNA oligonucleotides. This property is critical for applications in sequencing, fluorescence in situ hybridization, and other molecular biology techniques (Kretschy & Somoza, 2014).
4. Optical Imaging and Drug Delivery
This compound's reactivity is harnessed for advanced optical imaging and drug delivery applications. Studies demonstrate that modifying the cyanine chromophore can address limitations such as thiol reactivity and enhance fluorescence quantum yield, making these compounds highly suitable for in vivo imaging and therapeutics (Gorka, Nani, & Schnermann, 2018).
5. Fluorescence-Based Detection
This compound is integral in the development of fluorescent probes for specific applications. A study describes a cyanine-based library constructed for high-throughput screening, leading to the discovery of fluorescent probes that can identify specific biomolecular structures with high sensitivity and selectivity (Zhang, Er, Li, Heng, Samanta, Chang, & Lee, 2015).
6. Enhancement of Dye Properties for Imaging
Research on cyanine dyes, including this compound, has led to enhancements in their properties for improved imaging applications. For instance, studies on increasing the brightness and fluorescence quantum yield of cyanine fluorophores have direct implications for single-molecule and superresolution imaging (Klehs, Spahn, Endesfelder, Lee, Fürstenberg, & Heilemann, 2014).
7. Cancer Theranostics
This compound is instrumental in the field of cancer theranostics. A review discusses cyanine conjugates in cancer therapy, highlighting their role in chemotherapy, phototherapy, targeted therapy, and drug delivery. These conjugates show potential for clinical translation in cancer treatment (Li, Zhou, Yue, & Dai, 2020).
Properties
Molecular Formula |
C58H65F6N4O2P |
---|---|
Molecular Weight |
995.15 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |
InChI Key |
BCPAGJWDXBIMJR-UHFFFAOYSA-O |
SMILES |
F[P-](F)(F)(F)(F)F.CC(C)(C1=CC=CC=C21)C(/C=C/C3=C/C(CCC3)=C/C=C4C(C)(C)C(C=CC=C5)=C5N\4C)=[N+]2CCCCCC(NCCCCCC(N6C7=CC=CC=C7C#CC8=C(C=CC=C8)C6)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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